molecular formula C14H22N4O4S B1665146 L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl- CAS No. 242487-05-4

L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-

Cat. No. B1665146
CAS RN: 242487-05-4
M. Wt: 342.42 g/mol
InChI Key: NLRGTDIOUKAAHH-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APO-501 is a bioactive chemical.

Scientific Research Applications

Applications in Cellular Metabolism and Macromolecule Synthesis

L-Proline analogues, including L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-, play a significant role in cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are valuable for studying cellular processes and have industrial applications. For example, microorganisms overproducing L-Proline have been developed by isolating mutants resistant to L-Proline analogues (Bach & Takagi, 2013).

Role in Organic Synthesis and Catalysis

L-Proline serves as a catalyst in the synthesis of various organic compounds. It has been used in three-component reactions to generate substituted 4H-chromene derivatives, showcasing its ability to catalyze complex chemical reactions (Li, Zhang, & Gu, 2012).

Enzymatic Applications

As "the simplest enzyme," L-Proline exhibits significant potential in enzymatic reactions. Its bifunctional nature enables it to promote various transformations, and its application extends to the synthesis of imidazole derivatives and other organic compounds (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).

Implications in Marine Bioactive Compounds

In marine chemistry, L-Proline derivatives are found in bioactive compounds like ceratospongamides, which exhibit properties such as inhibition of sPLA(2) expression, suggesting potential pharmaceutical applications (Tan et al., 2000).

Proline Biosynthesis Pathways

L-Proline plays a unique role in protein folding, structure, and stability. Understanding the biosynthesis of L-Proline, including the conversion of delta1-pyrroline-5-carboxylate (P5C) to L-Proline, is crucial in the study of human pathogens and protein structure (Nocek et al., 2005).

Chemical and Biological Applications

L-Proline and its derivatives are widely used in asymmetric syntheses, acting as catalysts in various organic reactions. Its role in the synthesis of bioactive molecules, and as a constituent part of these molecules, is extensively researched, highlighting its versatility in chemical and biological applications (Panday, 2011).

properties

CAS RN

242487-05-4

Product Name

L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-

Molecular Formula

C14H22N4O4S

Molecular Weight

342.42 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(3-methoxy-1,2,4-thiadiazol-5-yl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H22N4O4S/c1-8(2)7-9(15-14-16-13(22-3)17-23-14)11(19)18-6-4-5-10(18)12(20)21/h8-10H,4-7H2,1-3H3,(H,20,21)(H,15,16,17)/t9-,10-/m0/s1

InChI Key

NLRGTDIOUKAAHH-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC2=NC(=NS2)OC

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC2=NC(=NS2)OC

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC2=NC(=NS2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APO-501;  APO501;  APO 501; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-
Reactant of Route 2
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-
Reactant of Route 3
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-
Reactant of Route 4
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-
Reactant of Route 5
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-
Reactant of Route 6
Reactant of Route 6
L-Proline, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-

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